6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine
Overview
Description
6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine is a synthetic organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and thiophenes. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions might introduce different aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thienopyridines with different substituents. Examples could be:
- 2-(4-Methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine
- 6-Methyl-2-(4-chlorobenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine
Uniqueness
The uniqueness of 6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and lipophilicity, making it a valuable compound for further research.
Properties
IUPAC Name |
[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c1-8-3-5-10(6-4-8)14(23)15-13(21)12-11(17(18,19)20)7-9(2)22-16(12)24-15/h3-7H,21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFNMSYXVQEDII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C(N=C3S2)C)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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